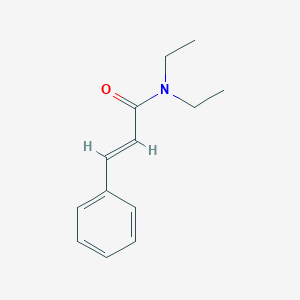

N,N-二乙基肉桂酰胺

描述

N,N-Diethylcinnamamide (DEC) is an organic compound that belongs to the class of cinnamamides. It is a colorless solid that is soluble in various organic solvents. DEC is an important intermediate used in the synthesis of many organic compounds. It has also been used as a catalyst for various reactions, as a surfactant, and as a pharmaceutical drug.

科学研究应用

皮肤吸收减少

- Diethyltoluamide,是昆虫驱虫剂中的一种活性成分,已被研究其皮肤吸收性质。将其纳入固体脂质纳米粒子中显示出减少皮肤吸收的潜力,从而最小化毒性效应同时保持功效(Puglia et al., 2009)。

抗菌和抗炎性能

- 新型N-芳基肉桂酰胺衍生物,包括N,N-二乙基肉桂酰胺变体,显示出对各种细菌和真菌的有希望的抗菌活性。这些化合物还表现出抗炎效果,减弱脂多糖诱导的NF-κB激活(Kos et al., 2020)。

血吸虫病预防

- N,N-二乙基-m-甲苯胺(DEET)已被探讨其作为血吸虫病预防的潜在用途。DEET的局部应用显示出在探险期间暴露于湖水的个体中预防新感染的有效性(Jackson et al., 2003)。

抗癌活性

- N-羟基肉桂酰胺衍生物已显示出对各种癌细胞系,包括乳腺癌的显著抗癌潜力。这些化合物与N,N-二乙基肉桂酰胺在结构上相关,已观察到其诱导凋亡和抑制癌细胞增殖(Shukla et al., 2018)。

作用机制

Target of Action

N,N-Diethylcinnamamide is a synthetic compound that has been found to exhibit antimicrobial activity . The primary targets of N,N-Diethylcinnamamide are believed to be the ergosterol present in the fungal plasmatic membrane and the cell wall . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death. Additionally, N,N-Diethylcinnamamide may also target cholinesterase enzymes , which play a crucial role in nerve signal transmission.

Mode of Action

N,N-Diethylcinnamamide interacts with its targets by binding to them and disrupting their normal function. For instance, it can interact directly with ergosterol, leading to the disruption of the fungal cell membrane . This disruption can cause leakage of cell contents and ultimately cell death. When targeting cholinesterase enzymes, N,N-Diethylcinnamamide may inhibit their activity, affecting the regulation of acetylcholine, a neurotransmitter essential for nerve signal transmission .

Biochemical Pathways

Given its antimicrobial activity and its interaction with ergosterol and cholinesterase enzymes, it can be inferred that it affects pathways related to cell membrane integrity and nerve signal transmission .

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by factors such as its lipophilicity and plasma protein binding . More research is needed to fully understand the pharmacokinetics of N,N-Diethylcinnamamide.

Result of Action

The result of N,N-Diethylcinnamamide’s action is the inhibition of microbial growth due to the disruption of the fungal cell membrane . In the context of cholinesterase inhibition, it could potentially affect nerve signal transmission, although the specific effects would depend on the extent of inhibition .

属性

IUPAC Name |

(E)-N,N-diethyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYVMSJRMMFSQO-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethylcinnamamide | |

CAS RN |

3680-04-4 | |

| Record name | N,N-Diethylcinnamamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

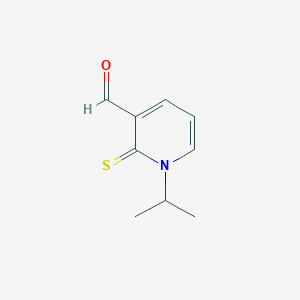

Feasible Synthetic Routes

Q & A

Q1: How do solvents influence the reactivity of N,N-Diethylcinnamamide in copolymerization reactions?

A1: Research has shown that the choice of solvent can significantly impact the reactivity of N,N-Diethylcinnamamide during radical copolymerization with styrene []. Experiments conducted in benzene, acetic acid, and acetonitrile revealed that the monomer reactivity ratios (r1) for N,N-Diethylcinnamamide varied depending on the solvent used. This suggests that the solvent influences the transition state of the propagation reaction, impacting the reactivity of the molecule [].

Q2: Can the structure of N,N-Diethylcinnamamide be modified to alter its reactivity in copolymerization reactions?

A2: Yes, modifying the structure of N,N-Diethylcinnamamide, specifically by introducing substituents at the para position of the aromatic ring, can affect its reactivity. Studies have investigated the copolymerization of para-substituted N,N-Diethylcinnamamides with styrene and found that the reactivity ratios were influenced by the electronic nature of the substituents []. These findings highlight the potential for tailoring the reactivity of N,N-Diethylcinnamamide through structural modifications.

Q3: Has computational chemistry been used to study N,N-Diethylcinnamamide?

A3: Yes, computational methods have been employed to investigate the potential of N,N-Diethylcinnamamide as an HDAC inhibitor []. Docking studies, specifically utilizing AutoDock Vina, have been performed to examine the binding interactions of N,N-Diethylcinnamamide with HDAC []. These simulations provide insights into the potential molecular mechanisms of action and the ability of N,N-Diethylcinnamamide to form favorable interactions with the target protein.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)

![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)